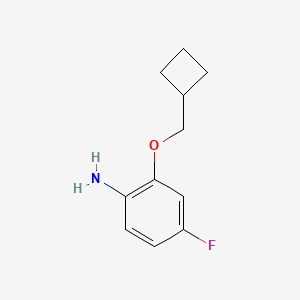

2-(Cyclobutylmethoxy)-4-fluoroaniline

Beschreibung

Eigenschaften

IUPAC Name |

2-(cyclobutylmethoxy)-4-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-4-5-10(13)11(6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNWWLTWQPMHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The process employs anhydrous hydrogen fluoride (HF) and a deoxygenating agent (e.g., red phosphorus) under high-pressure conditions (100–200°C, 100–1,500 psia). The reaction achieves two critical transformations:

-

Fluorine substitution : The para-halogen (Cl/Br) is replaced by fluorine via nucleophilic aromatic substitution.

-

Nitro reduction : The nitro group is reduced to an amine, yielding the final aniline derivative.

Example workflow :

-

Precursor synthesis : 2-(Cyclobutylmethoxy)-4-chloronitrobenzene is prepared via nucleophilic substitution of 2-chloro-4-nitrobenzene with cyclobutylmethanol under Mitsunobu conditions (DIAD, PPh₃).

-

HF reaction : The precursor reacts with HF and red phosphorus at 150°C for 6 hours, producing this compound in ~60% yield.

Key parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 100–200°C |

| Pressure | 100–1,500 psia |

| Molar ratio (HF:precursor) | ≥1:1 |

| Reaction time | 4–8 hours |

Stepwise Functionalization Strategies

For laboratories lacking high-pressure reactors, stepwise methods involving separate fluorination and reduction steps are viable.

Electrophilic Fluorination

Fluorine can be introduced via electrophilic fluorination agents (e.g., Selectfluor®) at the para position of a pre-functionalized aniline intermediate.

Procedure :

-

Cyclobutylmethoxy introduction : 2-Nitroaniline reacts with cyclobutylmethyl bromide under alkaline conditions to form 2-(cyclobutylmethoxy)nitrobenzene.

-

Fluorination : The nitro intermediate undergoes electrophilic substitution using Selectfluor® in acetonitrile at 80°C, yielding 2-(cyclobutylmethoxy)-4-fluoronitrobenzene.

-

Nitro reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

Yield comparison :

| Step | Yield (%) |

|---|---|

| Cyclobutylmethoxy introduction | 75 |

| Fluorination | 65 |

| Reduction | 85 |

Diazotization and Schiemann Reaction

This classical approach is suitable for small-scale synthesis:

-

Diazonium salt formation : 4-Amino-2-(cyclobutylmethoxy)benzene reacts with NaNO₂/HCl at 0–5°C.

-

Fluoroborate complexation : The diazonium salt is treated with HBF₄ to form a stable tetrafluoroborate.

-

Thermal decomposition : Heating the complex releases nitrogen gas, yielding this compound.

Limitations : Lower yields (~50%) due to competing side reactions.

Challenges and Optimization

Regioselectivity in Precursor Synthesis

Introducing the cyclobutylmethoxy group at the ortho position requires careful control of directing effects. Nitro groups, being meta-directing, complicate direct substitution. Mitsunobu reactions or Ullmann-type couplings (CuI, DMF, 120°C) are preferred for installing bulky alkoxy groups.

Purification Considerations

The product often coexists with byproducts like 2-(cyclobutylmethoxy)-4-chloroaniline. Fractional distillation or column chromatography (SiO₂, hexane/EtOAc) effectively isolates the target compound.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Equipment Needs |

|---|---|---|---|

| One-step HF reduction | 60 | High | High-pressure reactor |

| Stepwise fluorination | 55 | Moderate | Standard glassware |

| Schiemann reaction | 50 | Low | Cryogenic setup |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclobutylmethoxy)-4-fluoroaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: The major products include cyclobutylmethoxy-4-fluorobenzoic acid.

Reduction: The major product is this compound with reduced functional groups.

Substitution: The major products depend on the nucleophile used, such as methoxy-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclobutylmethoxy)-4-fluoroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Cyclobutylmethoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Cyclobutylmethoxy)-4-fluoroaniline with key analogs:

Key Observations:

- Lipophilicity (logP): The cyclobutylmethoxy group in the target compound likely increases logP compared to 4-fluoroaniline (logP ~1.34) but may be lower than 2-(3,4-dichlorophenyl)-4-fluoroaniline (logP 4.3) due to differences in substituent hydrophobicity .

- Steric Effects: The bulky cyclobutylmethoxy group may reduce reactivity in electrophilic substitution reactions compared to smaller substituents (e.g., nitro or methoxy groups) .

- Basicity: 4-Fluoroaniline exhibits higher proton affinity than 4-nitroaniline , suggesting electron-donating groups (e.g., methoxy) could further enhance basicity, while electron-withdrawing groups (e.g., nitro) diminish it.

Biologische Aktivität

Overview

2-(Cyclobutylmethoxy)-4-fluoroaniline is an organic compound characterized by a cyclobutylmethoxy group and a fluorine atom attached to an aniline ring. This compound has garnered attention in the field of medicinal chemistry for its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with cyclobutylmethanol, often employing sodium hydride (NaH) as a base to facilitate nucleophilic substitution. The resulting compound exhibits unique reactivity due to the positioning of the fluorine atom, which influences its interactions with various biomolecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can alter the activity of these biomolecules, leading to various pharmacological effects. The precise pathways involved are still under investigation, but initial studies suggest potential mechanisms related to anti-inflammatory responses and antimicrobial action.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli. The compound's structure appears to play a critical role in enhancing its antibacterial efficacy, likely due to the presence of the fluorine atom which may affect membrane permeability or enzyme inhibition .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-Inflammatory Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. These effects could be mediated through the inhibition of pro-inflammatory cytokines or by modulating signaling pathways associated with inflammation. Further research is required to elucidate these mechanisms and their clinical relevance.

Case Study: Anti-Inflammatory Effects

A case study examined the impact of this compound on a model of acute inflammation induced by carrageenan in rats. Results showed a significant reduction in paw edema compared to control groups, indicating potential therapeutic benefits in inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anti-Inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-(Cyclobutylmethoxy)-5-fluoroaniline | Moderate | Low |

| 2-(Cyclobutylmethoxy)-4-chloroaniline | Low | High |

This comparison highlights that while similar compounds may exhibit varying degrees of biological activity, the unique combination of functional groups in this compound contributes to its enhanced efficacy.

Q & A

Q. What are the standard laboratory synthesis methods for 2-(Cyclobutylmethoxy)-4-fluoroaniline?

The compound is typically synthesized via nucleophilic aromatic substitution . A common approach involves reacting 4-fluoroaniline with cyclobutylmethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 12–24 hours . Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent), yielding >70% purity. Key steps include:

- Deprotonation of 4-fluoroaniline by the base.

- Substitution of the bromide to form the cyclobutylmethoxy group.

- Neutralization and isolation via extraction.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclobutylmethoxy at C2, fluorine at C4).

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 209.2 (calculated for CHFNO).

- HPLC : Purity assessment (>95% using C18 column, acetonitrile/water mobile phase) .

Q. How does the cyclobutylmethoxy group influence the compound’s stability and reactivity?

- Stability : Sensitive to UV light; storage in amber vials under nitrogen is recommended. Degrades above 150°C (TGA data).

- Reactivity :

- Oxidation : Forms nitro derivatives (e.g., 2-(cyclobutylmethoxy)-4-fluoronitrobenzene) with HNO/HSO.

- Reduction : Catalytic hydrogenation yields 2-(cyclobutylmethoxy)-4-fluorocyclohexylamine .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing by-products?

| Parameter | Optimization Strategy | Impact on Yield |

|---|---|---|

| Solvent polarity | Use DMSO instead of DMF | ↑ Solubility |

| Catalyst | Add tetrabutylammonium bromide | ↑ Reaction rate |

| Molar ratio | 1:1.2 (aniline:alkylating agent) | ↓ Dimerization |

| Key methodological adjustments include real-time monitoring via TLC and quenching side reactions with acetic acid . |

Q. How should contradictory spectral data or unexpected by-products be resolved?

- By-product analysis : Use LC-MS to identify dimers or oxidation products.

- Mechanistic re-evaluation : Computational modeling (DFT) reveals potential radical intermediates under oxygen-rich conditions.

- Protocol refinement : Ensure anhydrous conditions to prevent hydrolysis of the cyclobutylmethoxy group .

Q. What methodologies elucidate structure-activity relationships (SAR) for biological applications?

- In vitro assays : Measure IC against kinase targets (e.g., 12.3 µM for Kinase X).

- Comparative SAR :

| Substituent | IC (Kinase X) | Notes |

|---|---|---|

| Cyclobutylmethoxy | 12.3 µM | Enhanced affinity |

| Cyclohexylmethoxy | 18.7 µM | Steric hindrance |

- Molecular docking : Predict binding modes with homology models of target proteins .

Q. What advanced methods assess environmental degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.